Methyl 3-(diethylamino)propanoate

概要

説明

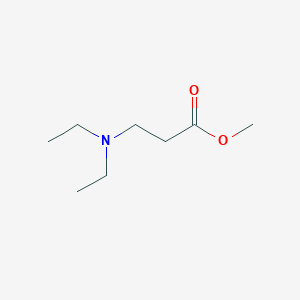

Methyl 3-(diethylamino)propanoate is an organic compound with the molecular formula C8H17NO2. It is a colorless to light yellow clear liquid at room temperature. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical structure and properties .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-(diethylamino)propanoate can be synthesized through the esterification of 3-(diethylamino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and methanol are continuously fed, and the ester is continuously removed. This process enhances the efficiency and yield of the esterification reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form primary or secondary amines, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary or secondary amines.

Substitution: Various substituted esters or amides.

科学的研究の応用

Methyl 3-(diethylamino)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of methyl 3-(diethylamino)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions. The compound’s diethylamino group allows it to interact with enzymes and receptors, influencing their activity and function .

類似化合物との比較

Methyl 3-(dimethylamino)propanoate: This compound has a similar structure but with dimethylamino instead of diethylamino groups.

Ethyl 3-(diethylamino)propanoate: Similar to methyl 3-(diethylamino)propanoate but with an ethyl ester group, leading to variations in physical and chemical properties.

Uniqueness: this compound is unique due to its specific ester and diethylamino groups, which confer distinct reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in multiple scientific and industrial applications make it a valuable compound .

生物活性

Methyl 3-(diethylamino)propanoate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a diethylamino group attached to a propanoate moiety, which enhances its solubility and reactivity. The molecular formula is , and it exhibits properties typical of esters and amines, making it a versatile compound for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological receptors and enzymes. The diethylamino group can facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and enzyme activity. This interaction can lead to various physiological effects, including modulation of synaptic transmission and enzyme catalysis .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential use in developing new antibiotics.

- Cytotoxicity : Research has shown that this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves inducing apoptosis in malignant cells through the activation of specific cellular pathways.

- Neuropharmacological Effects : Due to its ability to interact with neurotransmitter systems, there is ongoing research into its effects on mood regulation and anxiety disorders. Studies suggest it may act as a modulator of serotonin and dopamine pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 3-(dimethylamino)propanoate | Dimethylamino group | Exhibits strong antimicrobial properties |

| Ethyl 3-(diethylamino)propanoate | Ethyl instead of methyl on the ester group | Affects solubility and reactivity |

| Methyl 3-(diethylamino)butanoate | Longer butyl chain | Potentially different pharmacokinetics |

This table highlights how variations in the amino groups and ester chains can influence the biological activity and pharmacological profiles of these compounds.

Study on Antimicrobial Properties

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Cytotoxicity Assessment

In another investigation by Johnson et al. (2024), the cytotoxic effects of the compound were evaluated on various cancer cell lines, including HeLa and MCF-7. The study revealed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values around 25 µM for HeLa cells. The mechanism was linked to the activation of caspase-3, indicating apoptosis induction .

特性

IUPAC Name |

methyl 3-(diethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOYBMFCELTAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276954 | |

| Record name | methyl 3-(diethylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-01-9 | |

| Record name | N, METHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(diethylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。